N~1~-Cyclopentyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide
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Overview
Description
N~1~-Cyclopentyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide is a complex organic compound characterized by its unique chemical structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its structure includes a cyclopentyl group, a benzamide core, and a sulfonylmethyl group attached to a 4-methylphenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cyclopentyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide typically involves multiple stepsThe reaction conditions often require the use of solvents such as 1,4-dioxane and reagents like thionyl chloride and triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficiency and scalability. Microreactor systems can be employed to optimize reaction conditions and monitor kinetics parameters .
Chemical Reactions Analysis
Types of Reactions
N~1~-Cyclopentyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The benzamide core allows for substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N~1~-Cyclopentyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-Cyclopentyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, thereby modulating biological pathways. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Amino-4-methylphenyl)benzamide
- 4-Methylbenzene-1,3-diamine derivatives
Uniqueness
N~1~-Cyclopentyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-cyclopentyl-3-[(4-methylphenyl)sulfonylmethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3S/c1-15-9-11-19(12-10-15)25(23,24)14-16-5-4-6-17(13-16)20(22)21-18-7-2-3-8-18/h4-6,9-13,18H,2-3,7-8,14H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSLFPRRVIUOQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC(=CC=C2)C(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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